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Cat. No.: B1198060 Get Quote

Introduction

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the

hydrolysis of triglycerides into glycerol and free fatty acids. The quantification of lipase activity

is crucial in various fields, including drug discovery, biotechnology, and food science. This

application note provides a detailed protocol for a simple and reliable colorimetric assay to

determine lipase activity using p-nitrophenyl laurate (pNPL) as a substrate. The assay is

based on the enzymatic hydrolysis of pNPL, which releases the chromogenic compound p-

nitrophenol (pNP). Under alkaline conditions, pNP forms the p-nitrophenolate ion, which has a

distinct yellow color and can be quantified by measuring its absorbance at 405-415 nm. The

rate of p-nitrophenol formation is directly proportional to the lipase activity.[1][2]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the ester bond in p-nitrophenyl laurate by

lipase, yielding lauric acid and p-nitrophenol. In an alkaline environment, the liberated p-

nitrophenol is deprotonated to the p-nitrophenolate anion, which exhibits a strong absorbance

at 405-415 nm.[1][2][3] The reaction can be monitored continuously, allowing for the

determination of the initial reaction velocity.

Experimental Protocols
1. Materials and Reagents
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p-Nitrophenyl laurate (pNPL)

Lipase enzyme solution (of unknown activity)

Tris-HCl buffer (50 mM, pH 8.0)

Triton X-100

Isopropanol

96-well microplate or cuvettes

Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm

Incubator or water bath set to 37°C

2. Preparation of Solutions

Substrate Stock Solution (10 mM pNPL): Dissolve an appropriate amount of p-nitrophenyl
laurate in isopropanol to achieve a final concentration of 10 mM. This solution should be

stored at -20°C and protected from light.[1]

Reaction Buffer (50 mM Tris-HCl, pH 8.0, with 0.5% Triton X-100): Prepare a 50 mM Tris-HCl

buffer and adjust the pH to 8.0. Add Triton X-100 to a final concentration of 0.5% (v/v) to aid

in the emulsification of the substrate in the aqueous reaction mixture.[1]

Enzyme Solution: Prepare a stock solution of the lipase in 50 mM Tris-HCl buffer (pH 8.0) at

a suitable concentration. The optimal enzyme concentration should be determined

empirically to ensure a linear reaction rate over the time course of the assay.[1]

3. Assay Procedure (96-well plate format)

Assay Setup: In each well of a 96-well microplate, add 180 µL of the Reaction Buffer.

Add 10 µL of the 10 mM pNPL stock solution to each well.

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the substrate to

emulsify and reach the desired reaction temperature.[1]
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Reaction Initiation: To start the reaction, add 10 µL of the enzyme solution to each well.

Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 405

nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a total of 10-15

minutes. Ensure the temperature is maintained at 37°C throughout the measurement period.

[1]

Controls:

Substrate Blank: A reaction mixture containing the reaction buffer and substrate but no

enzyme, to measure the rate of spontaneous hydrolysis of pNPL.

Enzyme Blank: A reaction mixture containing the reaction buffer and enzyme but no

substrate, to account for any background absorbance from the enzyme preparation.

4. Data Analysis and Calculation of Lipase Activity

Subtract the rate of the substrate blank from the rate of the enzyme-containing reactions.

Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance

versus time plot.

Calculate the lipase activity using the Beer-Lambert law and the following formula.[4]

Lipase Activity (U/mL) = (ΔA × V_total) / (ε × l × V_enzyme × t)

Where:

ΔA = Change in absorbance

V_total = Total reaction volume (in mL)

ε = Molar extinction coefficient of p-nitrophenol (typically 18,000 M⁻¹cm⁻¹ at 410 nm)[4]

l = Path length of the cuvette or microplate well (in cm)

V_enzyme = Volume of the enzyme sample used (in mL)
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t = Reaction time (in minutes)

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmole of p-

nitrophenol per minute under the specified assay conditions.[5]

Data Presentation
Table 1: Summary of Quantitative Data for Lipase Activity Assay

Parameter Value Units Notes

Substrate p-Nitrophenyl laurate -
Chromogenic

substrate

Substrate Stock

Concentration
10 mM

Dissolved in

isopropanol

Final Substrate

Concentration
0.5 mM

In the final reaction

mixture

Buffer Tris-HCl - -

Buffer Concentration 50 mM -

pH 8.0 -
Optimal for pNP color

development

Detergent Triton X-100 -
For substrate

emulsification

Detergent

Concentration
0.5 % (v/v) -

Reaction Temperature 37 °C -

Wavelength for

Absorbance
405 nm -

Molar Extinction

Coefficient (ε) of pNP
18,000 M⁻¹cm⁻¹ At 410 nm

Incubation Time 10 - 15 minutes
For kinetic

measurement
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Visualizations
Diagram 1: Signaling Pathway of p-Nitrophenyl Laurate Hydrolysis
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

